Hpk1-IN-43
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hpk1-IN-43 is a highly potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a kinase involved in the negative regulation of T-cell receptor signaling. This compound has shown promise in enhancing T-cell activation and relieving immunosuppressive phenotypes, making it a potential candidate for cancer immunotherapy .
准备方法
The synthesis of Hpk1-IN-43 involves several steps, including the preparation of key intermediates and the final coupling reactions. One method involves the use of diaminopyrimidine carboxamides as starting materials . The synthetic route typically includes:
Formation of the core structure: This involves the reaction of appropriate amines with pyrimidine derivatives under controlled conditions.
Functional group modifications: Various functional groups are introduced to enhance the potency and selectivity of the compound.
Final coupling reactions: The final product is obtained through coupling reactions involving the core structure and other intermediates.
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing the yield and purity of the compound .
化学反应分析
Hpk1-IN-43 undergoes several types of chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
科学研究应用
Hpk1-IN-43 has several scientific research applications, including:
Cancer Immunotherapy: It has shown potential in enhancing T-cell activation and relieving immunosuppressive phenotypes, making it a promising candidate for cancer treatment.
T-cell Research: The compound is used to study the mechanisms of T-cell activation and exhaustion, providing insights into immune regulation.
Drug Development:
作用机制
Hpk1-IN-43 exerts its effects by inhibiting the activity of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition leads to enhanced T-cell activation and cytokine production. The compound achieves this by binding to the kinase domain of HPK1, preventing its phosphorylation and subsequent downstream signaling .
相似化合物的比较
Hpk1-IN-43 is unique in its high potency and selectivity for HPK1 compared to other similar compounds. Some similar compounds include:
Compound K: Another potent HPK1 inhibitor with similar applications in cancer immunotherapy.
M074-2865: A compound identified through virtual screening with promising HPK1 inhibitory activity.
ISM9182A: A novel HPK1 inhibitor with robust monotherapy anti-tumor effects.
This compound stands out due to its superior selectivity and efficacy in enhancing T-cell activation and relieving immunosuppressive phenotypes .
属性
分子式 |
C26H25F3N6O2 |
---|---|
分子量 |
510.5 g/mol |
IUPAC 名称 |
5-amino-2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]-8-[[2-(trifluoromethyl)phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C26H25F3N6O2/c1-34-8-7-15-10-22(37-2)21(9-17(15)13-34)32-25-31-12-18-20(30)11-23(36)35(24(18)33-25)14-16-5-3-4-6-19(16)26(27,28)29/h3-6,9-12H,7-8,13-14,30H2,1-2H3,(H,31,32,33) |
InChI 键 |
LQUUWQNDKXYUCK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=CC(=C(C=C2C1)NC3=NC=C4C(=CC(=O)N(C4=N3)CC5=CC=CC=C5C(F)(F)F)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。